molecular formula C14H8ClFN2O B8565055 4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene

4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene

Cat. No.: B8565055
M. Wt: 274.68 g/mol
InChI Key: FZDPYMVCTNXYND-UHFFFAOYSA-N
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Description

2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole is a complex organic compound with a unique structure that combines elements of pyridine, oxazine, and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under specific conditions. For instance, the reaction might involve the use of dihydrofuran and p-toluenesulfonic acid in toluene to yield the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a different halogen atom.

Scientific Research Applications

2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-11-fluoro-6H-pyrido[2’,3’:5,6][1,3]oxazino[3,4-a]indole lies in its ability to combine multiple ring systems and functional groups, which can result in unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H8ClFN2O

Molecular Weight

274.68 g/mol

IUPAC Name

4-chloro-15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene

InChI

InChI=1S/C14H8ClFN2O/c15-13-5-4-12-14(17-13)11-6-8-9(16)2-1-3-10(8)18(11)7-19-12/h1-6H,7H2

InChI Key

FZDPYMVCTNXYND-UHFFFAOYSA-N

Canonical SMILES

C1N2C3=C(C=C2C4=C(O1)C=CC(=N4)Cl)C(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-chloro-2-(4-fluoro-1H-indol-2-yl)pyridin-3-ol (2 g, 7.6 mmol) and Cs2CO3 (7.46 g, 22.89 mmol) in DMF (100 mL) was stirred at 100° C. (internal temperature) for 15 min, and then chloroiodomethane (2.85 g, 15.3 mmol) in DMF (2 mL) was added dropwise. After the reaction was completed, the mixture was filtered and concentrated in vacuo. The resulting residue was diluted with water (50 mL) and extracted with ethyl acetate (30 mL×3). The organic layer was washed with brine, dried over Na2SO4 and concentrated in vacuo. The resulting residue was purified using column chromatography (petroleum ether:EA=10:1) to provide 2-chloro-11-fluoro-6H-pyrido[2′,3′:5,6][1,3]oxazino[3,4-a]indole (1.8 g, yield: 86.1%). 1H-NMR (DMSO-d6, 400 MHz) δ 7.64 (d, J=8.8 Hz, 1H), 7.39˜7.46 (m, 2H), 7.21˜7.25 (m, 1H), 7.06 (s, 1H), 6.88˜6.92 (m, 1H), 6.18 (s, 2H). MS (M+H)+: 275/277.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
7.46 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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